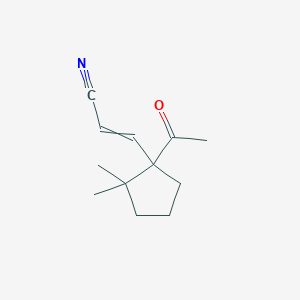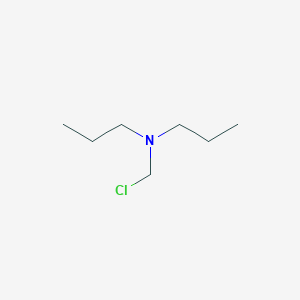
N-(Chloromethyl)-N-propylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Chloromethyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a chloromethyl group attached to a nitrogen atom, which is further bonded to a propyl group and a propan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloromethyl)-N-propylpropan-1-amine typically involves the chloromethylation of an amine precursor. One common method involves the reaction of propylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Chloromethyl)-N-propylpropan-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Amine oxides are the primary products.
Reduction Reactions: Secondary amines are formed.
Wissenschaftliche Forschungsanwendungen
N-(Chloromethyl)-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Chloromethyl)-N-propylpropan-1-amine involves its interaction with nucleophiles due to the presence of the reactive chloromethyl group. This group can form covalent bonds with various nucleophilic sites in biomolecules, leading to potential biological effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it could modify proteins, nucleic acids, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Chloromethyl)-N-methylpropan-1-amine
- N-(Chloromethyl)-N-ethylpropan-1-amine
- N-(Chloromethyl)-N-butylpropan-1-amine
Uniqueness
N-(Chloromethyl)-N-propylpropan-1-amine is unique due to its specific combination of a chloromethyl group and a propyl chain attached to the nitrogen atom. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
98432-82-7 |
|---|---|
Molekularformel |
C7H16ClN |
Molekulargewicht |
149.66 g/mol |
IUPAC-Name |
N-(chloromethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H16ClN/c1-3-5-9(7-8)6-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
HKGNFFDTYLFGTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)
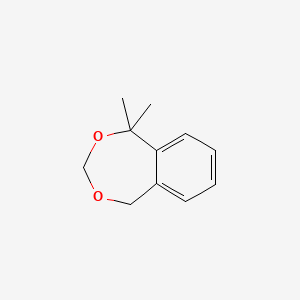
![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)

![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
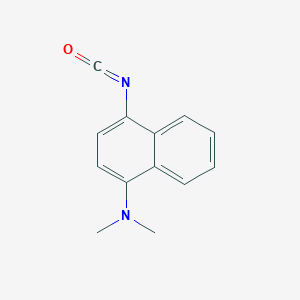
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
acetonitrile](/img/structure/B14335301.png)
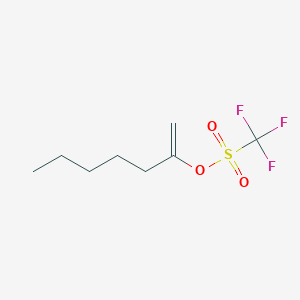
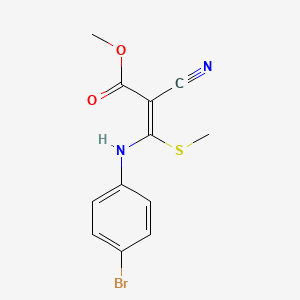
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

